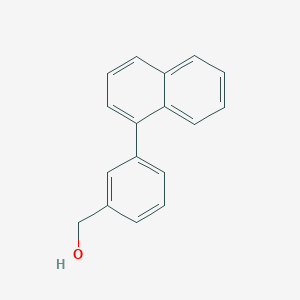
(3-(Naphthalen-1-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Naphthalen-1-yl)phenyl)methanol is an organic compound with the molecular formula C₁₇H₁₄O. It is a polycyclic aromatic hydrocarbon that features a naphthalene ring attached to a phenyl group, which is further connected to a methanol group. This compound is primarily used in research and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Naphthalen-1-yl)phenyl)methanol typically involves the reaction of naphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
(3-(Naphthalen-1-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(3-(Naphthalen-1-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-(Naphthalen-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Benzyl alcohol: A simpler alcohol with a benzene ring attached to a methanol group.
Phenylmethanol: Similar to benzyl alcohol but with a phenyl group instead of a benzene ring.
Uniqueness
(3-(Naphthalen-1-yl)phenyl)methanol is unique due to its combination of a naphthalene ring and a phenyl group connected to a methanol group. This structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.
生物活性
(3-(Naphthalen-1-yl)phenyl)methanol is a compound characterized by its complex aromatic structure, featuring a naphthalene moiety linked to a phenyl group through a methanol functional group. This unique configuration suggests potential biological activities that merit detailed exploration. The compound's structural properties may enhance its interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through several methods, including reduction reactions typical for alcohols and aromatic compounds. Its versatility as a building block in organic synthesis is evident from the various synthetic routes reported in literature. The presence of both naphthalene and phenyl groups indicates that it may exhibit significant interactions with biological systems.
Biological Activity
Research indicates that compounds containing naphthalene and phenyl functionalities often display various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary studies suggest several potential activities:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. For instance, derivatives of naphthalene have shown activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 62.5 µg/mL depending on the structure and substituents present .
- Antioxidant Properties : Compounds with similar structural motifs have exhibited significant antioxidant activity, which is crucial for combating oxidative stress in biological systems .
Antimicrobial Studies
A study focusing on naphthalene derivatives reported that certain substituted naphthalenes exhibited strong antibacterial activity against Gram-positive bacteria. The research highlighted that modifications to the naphthalene ring significantly influenced the antimicrobial potency. Specifically, compounds with electron-withdrawing groups were more effective against MSSA than those with electron-donating groups .
| Compound Name | Structure | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 5-(4-t-butylphenyl)-1-hydroxymethylnaphthalene | structure | 0.5 | Antibacterial |
| 5-(2-Guanidinoethyl)-1-(4-trifluoromethyl)phenylnaphthalene | structure | 15.625 | Antibacterial |
The mechanism of action for these compounds often involves inhibition of protein synthesis pathways and disruption of bacterial cell wall synthesis. For instance, one study indicated that certain naphthalene derivatives inhibited nucleic acid production in bacteria, leading to bactericidal effects .
Interaction Studies
Preliminary data suggest that this compound may interact with proteins involved in cell signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions, providing insights into the binding affinities and potential therapeutic applications of the compound.
特性
分子式 |
C17H14O |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
(3-naphthalen-1-ylphenyl)methanol |
InChI |
InChI=1S/C17H14O/c18-12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-11,18H,12H2 |
InChIキー |
CPEWXOGTNXTTFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















